molecular formula C13H11Cl2NO4S B2886099 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 1172913-35-7

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2886099
CAS No.: 1172913-35-7
M. Wt: 348.19
InChI Key: OOPHMFBLNJTQKR-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide ( 1172913-35-7) is a sulfonamide-based compound of significant interest in scientific research. With a molecular formula of C13H11Cl2NO4S and a molecular weight of 348.20 g/mol , this chemical serves as a valuable building block in medicinal chemistry. It is part of a class of benzene-sulfonamide substituted derivatives investigated for their potential biological activities, as evidenced by its inclusion in patent research for novel compound synthesis . The structure features both chloro- and hydroxy-substituents on the aniline ring, alongside a methoxy-substituted benzene sulfonamide group, which are key pharmacophores often explored in drug discovery. Researchers can procure this compound from various global suppliers, with availability in quantities ranging from 1mg to 40mg to suit different experimental scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-13-7-9(3-4-10(13)15)21(18,19)16-11-6-8(14)2-5-12(11)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHMFBLNJTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria . This inhibition leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

4-Chloro-N-(5-Chloro-2-Hydroxyphenyl)-3-(Trifluoromethyl)Benzenesulfonamide

This analog (mentioned in and ) replaces the methoxy group at position 3 with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is strongly electron-withdrawing, which may enhance the compound’s stability against oxidative metabolism and improve its lipophilicity. Such modifications are common in drug design to optimize pharmacokinetics. The compound in was synthesized via nucleophilic aromatic substitution using DMF and K₂CO₃, indicating a robust synthetic route adaptable to diverse substituents .

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

This compound () replaces the hydroxyl group at position 2 with a methoxy group. Methoxy substituents are less polar than hydroxyl groups, which could reduce hydrogen-bonding interactions but increase membrane permeability. The study in associates similar sulfonamides with anti-malarial and anti-convulsant activities, suggesting that the hydroxyl-to-methoxy substitution may shift biological targets or potency .

Analogs with Heterocyclic Modifications

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide

This thiazole-containing analog () replaces the sulfonamide group with a benzamide-thiazole system. Thiazoles are known for their role in antimicrobial and anticancer agents due to their ability to interact with enzymes and receptors.

5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-(4-Methoxyphenyl)-1H-Pyrazole-3-Carboxamide

This pyrazole derivative () incorporates a carboxamide group and dihydroxy substituents. Pyrazole rings are prevalent in anti-inflammatory and kinase inhibitors. The ethyl and methoxy groups may improve bioavailability, as seen in experimental drug candidates like DB07495 .

Pharmacologically Active Sulfonamides

Indapamide

Indapamide () is a sulfonamide-based diuretic with a 3-aminosulfonyl-4-chloro substitution pattern. Unlike the target compound, it includes a dihydroindole moiety, which enhances its vasodilatory effects. This highlights how heterocyclic additions to sulfonamide scaffolds can diversify therapeutic applications .

Comparative Analysis Table

Compound Name Key Substituents Biological Activity Synthesis Method Reference
Target Compound 3-OCH₃, 4-Cl, 2-OH, 5-Cl Not explicitly reported (theoretical SAR) Not detailed
4-Chloro-N-(5-chloro-2-hydroxyphenyl)-3-(CF₃)benzenesulfonamide 3-CF₃, 4-Cl, 2-OH, 5-Cl Not reported (structural analog) Nucleophilic substitution (DMF, K₂CO₃)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 2-OCH₃, 5-Cl Anti-malarial, anti-convulsant Standard sulfonylation
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole, 2-NO₂ Antimicrobial (inferred) Coupling reactions
Indapamide Dihydroindole, 3-SO₂NH₂ Antihypertensive, diuretic Multi-step synthesis

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OH, -OCH₃) improve solubility and hydrogen-bonding interactions .
  • Synthetic Flexibility : The target compound’s core structure allows for modular synthesis, as demonstrated in and , enabling rapid exploration of analogs .
  • Biological Potential: While direct data are lacking, structurally related sulfonamides show activities ranging from antimicrobial to anti-inflammatory, suggesting avenues for targeted testing .

Biological Activity

4-Chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group, chloro substituents, and a methoxy group, contributing to its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11Cl2NO4S\text{C}_{13}\text{H}_{11}\text{Cl}_{2}\text{N}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of sulfonamide derivatives. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cellular replication.

Anti-inflammatory Properties

Research indicates that sulfonamides can inhibit lipoxygenase (LOX) enzymes, which play a significant role in the inflammatory process. Specifically, this compound has been noted for its selective inhibition of platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and other inflammatory conditions .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of chloro and methoxy groups enhances its interaction with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of folate synthesis
Anti-inflammatoryInhibition of 12-LOX
AnticancerInduction of apoptosis

Case Study: Inhibition of Lipoxygenase

A notable study evaluated the effects of various sulfonamide derivatives on 12-LOX activity. The results indicated that the compound significantly reduced the production of leukotrienes in human platelets, suggesting its potential use in treating inflammatory diseases .

Case Study: Anticancer Activity

In vitro assays conducted on several cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Q & A

How can researchers optimize the synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-3-methoxybenzene-1-sulfonamide to minimize side reactions?

Advanced Research Focus:
Synthetic optimization requires controlling reaction conditions such as temperature, solvent polarity, and inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups (e.g., sulfonamide or hydroxyl groups). For example, demonstrates the use of chlorosulfonic acid at 70°C under controlled stirring to achieve a 65% yield of a related sulfonamide intermediate. Purification via column chromatography (EtOAc/hexanes gradients) is critical to isolate the target compound from byproducts like sulfoxides or sulfones . Kinetic analysis (e.g., monitoring reaction progress via TLC or HPLC) helps identify optimal reaction times and minimize degradation pathways.

What analytical strategies are recommended to resolve discrepancies in structural data (e.g., NMR vs. X-ray crystallography) for this compound?

Data Contradiction Analysis:
Structural validation should combine multiple techniques:

  • X-ray crystallography (as in ) provides unambiguous bond lengths and angles, resolving ambiguities in stereochemistry or hydrogen bonding.
  • High-resolution NMR (1H/13C, DEPT, COSY) can confirm functional group connectivity, as shown in , where δ 7.64 ppm (d, J = 2.76 Hz) corresponds to aromatic protons adjacent to electron-withdrawing groups.
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
    Discrepancies often arise from solvent effects in NMR or crystal packing in X-ray data. For example, hydroxyl proton shifts may vary in DMSO-d6 vs. CDCl3 due to hydrogen bonding .

How can researchers design experiments to elucidate the pharmacological mechanism of this sulfonamide derivative?

Experimental Design for Biological Activity:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. highlights interactions with molecular targets in biological systems, such as enzymes or receptors.
  • Cellular Assays: Employ J774A.1 murine macrophages (as in ) to assess anti-inflammatory activity via ELISA for TNF-α, IL-6, or IL-1β. Dose-response curves and IC50 calculations are critical.
  • Molecular Dynamics (MD) Simulations: Model interactions between the sulfonamide group and active sites (e.g., carbonic anhydrase isoforms) to predict binding affinity and selectivity .

What methodological approaches are effective in studying the compound’s stability under varying pH and temperature conditions?

Advanced Stability Profiling:

  • pH Stability: Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy or HPLC. Sulfonamides are prone to hydrolysis in acidic/basic conditions, forming sulfonic acids or amines .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. ’s synthesis at 70°C suggests moderate thermal resilience.
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light to identify photodegradation products (e.g., dechlorination or demethylation) .

How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

SAR Methodologies:

  • Functional Group Modifications: Synthesize analogs with variations in the chloro, methoxy, or hydroxyl substituents. For example, compares bioactivity of analogs with fluorophenyl vs. methoxyphenyl groups.
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties for activity. The sulfonamide and chloro groups are likely essential for hydrogen bonding and hydrophobic interactions .
  • In Vivo Testing: Compare pharmacokinetic parameters (e.g., bioavailability, half-life) in rodent models to prioritize lead compounds .

What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

Mechanistic Modeling:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonamide sulfur may act as a nucleophile in alkylation reactions .
  • Retrosynthetic Analysis: Tools like ICSynth or AiZynthFinder can propose routes based on known reactions of similar sulfonamides (e.g., ’s use of hydroxylamine for sulfonyl chloride conversion).
  • Reaction Kinetics Simulation: Predict activation energies for key steps, such as sulfonation or cyclization, using software like Gaussian or ORCA .

How should researchers address solubility challenges in biological assays for this hydrophobic compound?

Methodological Solutions:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cell toxicity.
  • Liposome Encapsulation: Enhance delivery via phospholipid-based carriers, as demonstrated for related sulfonamides in ’s macrophage studies.
  • Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility, which can be cleaved in vivo by esterases .

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